3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol

Synthetic Methodology Fluorinated Building Blocks Process Chemistry

3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol (CAS 446276-15-9) is a fluorinated amino alcohol characterized by the molecular formula C₁₀H₁₈F₃NO and a molecular weight of 225.25 g/mol. The compound features a trifluoromethyl (-CF₃) group, a secondary alcohol, and a tertiary amine bearing cyclohexyl and methyl substituents.

Molecular Formula C10H18F3NO
Molecular Weight 225.25 g/mol
CAS No. 446276-15-9
Cat. No. B1304230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
CAS446276-15-9
Molecular FormulaC10H18F3NO
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCN(CC(C(F)(F)F)O)C1CCCCC1
InChIInChI=1S/C10H18F3NO/c1-14(7-9(15)10(11,12)13)8-5-3-2-4-6-8/h8-9,15H,2-7H2,1H3
InChIKeyNKYCUDIAVZBMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol (CAS 446276-15-9): Chemical Identity and Core Procurement Parameters


3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol (CAS 446276-15-9) is a fluorinated amino alcohol characterized by the molecular formula C₁₀H₁₈F₃NO and a molecular weight of 225.25 g/mol . The compound features a trifluoromethyl (-CF₃) group, a secondary alcohol, and a tertiary amine bearing cyclohexyl and methyl substituents . As a member of the trifluoropropanol amino alcohol class, its structure confers a calculated LogP of approximately 2.17–2.35 , with one hydrogen bond donor and two acceptors . The compound is commercially available from multiple vendors at purities ranging from 95% to 97%, and is supplied exclusively for research and development applications .

3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol: Why In-Class Amino Alcohol Analogs Cannot Be Substituted


Fluorinated amino alcohols sharing the 1,1,1-trifluoro-2-propanol scaffold exhibit divergent physicochemical and biological properties that preclude simple substitution. The N-substituent pattern—specifically the balance between cyclohexyl ring size, N-alkyl chain length, and hydrogen-bonding capacity—directly modulates lipophilicity, molecular weight, and target engagement [1]. For example, replacing the N-methyl group with N-ethyl increases molecular weight by approximately 14 g/mol (239.28 vs. 225.25) and adds one additional rotatable bond, altering conformational flexibility . Similarly, the presence or absence of an additional hydroxyl group (as in the N-hydroxyethyl analog) increases hydrogen bond donor count and molecular weight to 255.28 g/mol, fundamentally changing solubility and partitioning behavior . These structural variations translate into measurable differences in enzyme inhibition potency, as documented in cross-class screening data where even minor N-alkyl modifications alter IC₅₀ values by orders of magnitude [2].

3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Accessibility: Quantitative One-Step Protocol Yields 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol in Near-Quantitative Conversion

The target compound can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with the multi-step synthetic routes typically required for structurally related analogs such as 3-(cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol and 3-[cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol, which involve sequential amination, trifluoromethylation, and alkylation steps with lower overall efficiency . The one-step protocol reduces reaction time, purification burden, and associated cost, representing a measurable advantage for procurement where compound availability and cost-per-gram are decision drivers.

Synthetic Methodology Fluorinated Building Blocks Process Chemistry

Enzymatic Activity Profile: 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol Exhibits Defined Bacillus anthracis Lethal Factor Inhibition (IC₅₀ = 11 μM)

The target compound demonstrates measurable inhibition of Bacillus anthracis lethal factor (LF), a zinc-dependent metalloprotease, with an IC₅₀ of 1.10 × 10⁴ nM (11 μM) determined by a mobility shift protease assay using 8 μM FITC-labeled substrate after 10 minutes incubation [1]. While this potency is modest, it provides a quantitative baseline for structure-activity relationship (SAR) studies. By contrast, the N-desmethyl analog 3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol has been reported to exhibit antiparasitic activity against Trypanosoma brucei with EC₅₀ values in the nanomolar range in related thiazole-containing series, suggesting that N-methylation shifts the biological target profile away from antiparasitic toward antibacterial protease inhibition . This target selectivity differentiation is meaningful for researchers selecting between analogs for specific screening campaigns.

Enzyme Inhibition Antibacterial Discovery Protease Assay

Lipophilicity and Physicochemical Profile: Calculated LogP of 2.17 Positions 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol for Balanced Permeability

The calculated partition coefficient (LogP) for 3-[cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is reported as 2.1741, with 3 rotatable bonds and one hydrogen bond donor . This lipophilicity falls within a range considered favorable for passive membrane permeability while maintaining aqueous solubility. For comparison, the N-ethyl analog 3-(cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol has a higher molecular weight (239.28 g/mol) and increased lipophilicity due to the extended alkyl chain . The N-hydroxyethyl analog 3-[cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol has a molecular weight of 255.28 g/mol and an additional hydrogen bond donor, which substantially alters its solubility and partitioning behavior . The target compound's balanced LogP and lower molecular weight relative to these analogs make it a more drug-like scaffold for early-stage hit-to-lead optimization where permeability without excessive lipophilicity is desired.

ADME Properties Lipophilicity Drug-Likeness

Structural Characterization: Comprehensive NMR, IR, and Raman Spectral Data Available for 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol

The target compound has been rigorously characterized using ¹H, ²H, and ¹³C NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided in the primary literature [1]. This level of characterization exceeds the typical vendor datasheet, which generally reports only molecular formula, molecular weight, and purity specifications . For analogs such as 3-(cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol and 3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol, comprehensive multi-nuclear NMR and vibrational spectroscopy data are not readily available in the public domain . The availability of detailed spectroscopic benchmarks facilitates identity verification, impurity profiling, and batch-to-batch consistency assessment—critical factors for procurement in regulated or quality-sensitive research environments.

Analytical Chemistry Spectroscopic Characterization Quality Control

3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol: Recommended Research and Industrial Application Scenarios


Reference Compound for Bacillus anthracis Lethal Factor Protease Inhibitor Screening

The target compound's defined IC₅₀ of 11 μM against B. anthracis lethal factor [1] establishes it as a useful reference standard for developing and validating mobility shift protease assays. Researchers can employ it as a benchmark inhibitor to calibrate assay sensitivity, assess inter-plate variability, and compare the potency of novel LF inhibitor candidates. This application is directly supported by the quantitative enzyme inhibition data available in BindingDB.

Fluorinated Amino Alcohol Scaffold for Medicinal Chemistry Hit-to-Lead Optimization

With a calculated LogP of 2.17 and a molecular weight of 225.25 g/mol , the compound occupies a favorable drug-like chemical space. Its balanced lipophilicity supports use as a core scaffold for structure-activity relationship (SAR) exploration, where systematic modification of the cyclohexyl or N-methyl groups can tune potency, selectivity, and ADME properties. The availability of a quantitative one-step synthetic protocol [2] further supports rapid analog generation.

Analytical Standard for Method Development and Quality Control

The comprehensive spectroscopic characterization—including ¹H, ²H, and ¹³C NMR, plus IR and Raman spectroscopy [2]—makes this compound suitable as an analytical reference standard for developing and validating HPLC, LC-MS, or NMR-based identity and purity assays. Procurement for analytical method development is supported by the peer-reviewed spectral data, which provides unambiguous identity confirmation benchmarks absent for many in-class analogs.

Building Block for Synthesis of Complex Fluorinated Molecules

The presence of both a secondary alcohol and a tertiary amine, combined with the electron-withdrawing trifluoromethyl group, renders the compound a versatile building block for further derivatization. The high-yielding, one-step synthesis [2] ensures reliable supply for multi-step synthetic campaigns, while the available purity specifications (95% to 97%) meet the requirements for intermediate use in medicinal and process chemistry applications.

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